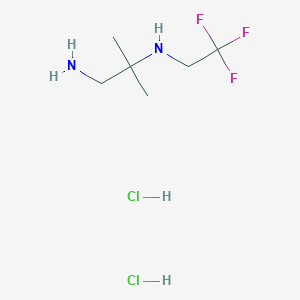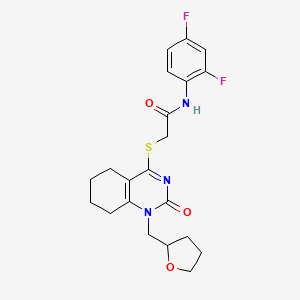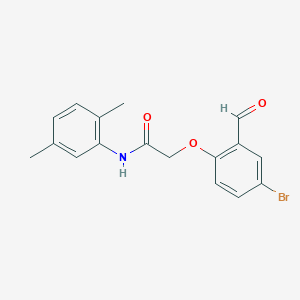
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide (2-BrFPA) is a small molecule that has been of great interest in recent years due to its potential for use in various scientific research applications. 2-BrFPA has been studied for its ability to act as a substrate in a wide range of biochemical and physiological reactions, as well as its potential to be used in laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide involves the reaction of 4-bromo-2-formylphenol with N-(2,5-dimethylphenyl)acetamide in the presence of a suitable catalyst and solvent.
Starting Materials
4-bromo-2-formylphenol, N-(2,5-dimethylphenyl)acetamide, Catalyst, Solvent
Reaction
Step 1: Dissolve 4-bromo-2-formylphenol and N-(2,5-dimethylphenyl)acetamide in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and filter the resulting solid., Step 5: Wash the solid with a suitable solvent and dry it under vacuum., Step 6: Purify the solid by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential to act as a substrate in a variety of biochemical and physiological reactions, such as those involving enzymes, hormones, and DNA. It has also been studied for its potential to be used in laboratory experiments, such as those involving cell culture, protein purification, and drug testing.
Mécanisme D'action
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is believed to act as a substrate in biochemical and physiological reactions by binding to a specific enzyme or receptor and inducing a conformational change in the protein. This conformational change is believed to activate the enzyme or receptor, leading to the desired biochemical or physiological effect.
Effets Biochimiques Et Physiologiques
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential to act as a substrate in a variety of biochemical and physiological reactions. In particular, it has been studied for its potential to act as a substrate in enzymatic reactions, such as those involving proteases, phosphatases, and kinases. It has also been studied for its potential to act as a substrate in hormone-mediated reactions, such as those involving insulin, glucagon, and growth hormone. Finally, it has been studied for its potential to act as a substrate in DNA-mediated reactions, such as those involving DNA replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its synthesis can be scaled up for larger experiments. It is also relatively stable, and its structure can be modified to tailor its properties for specific experiments. However, it does have some limitations. For example, its structure is not very flexible, which can limit its ability to act as a substrate in certain biochemical and physiological reactions.
Orientations Futures
The potential future directions for 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide are numerous. For example, further research could be conducted to explore its potential to act as a substrate in a wider range of biochemical and physiological reactions. Additionally, further research could be conducted to explore its potential to be used in laboratory experiments involving drug testing, protein purification, and cell culture. Finally, further research could be conducted to explore its potential to be used as an enzyme inhibitor or activator in various biochemical and physiological reactions.
Propriétés
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11-3-4-12(2)15(7-11)19-17(21)10-22-16-6-5-14(18)8-13(16)9-20/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRMIWGHSZVQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2899702.png)
![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile](/img/structure/B2899703.png)
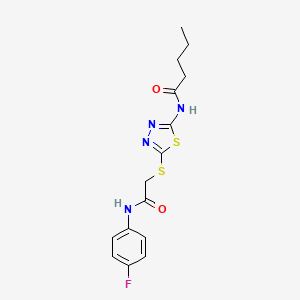
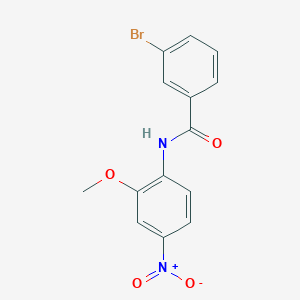
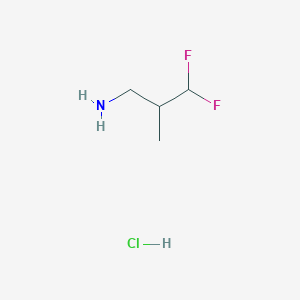
![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899710.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3-methyl-2H-1,4-benzodioxin-3-yl)methanone;hydrochloride](/img/structure/B2899711.png)
![2-[4-({(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}amino)phenyl]acetonitrile](/img/structure/B2899712.png)
![2-(benzo[d]thiazol-2-ylthio)-N-isopropyl-N-phenylacetamide](/img/structure/B2899714.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2899718.png)
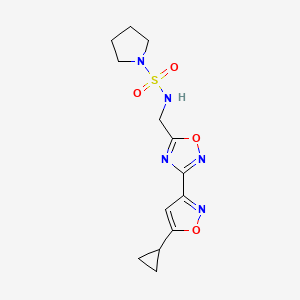
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B2899722.png)
